![molecular formula C14H6Cl2N4O2 B2741447 (2Z)-2-amino-3-[(E)-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]amino]but-2-enedinitrile CAS No. 1024826-43-4](/img/structure/B2741447.png)
(2Z)-2-amino-3-[(E)-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]amino]but-2-enedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-amino-3-[(E)-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]amino]but-2-enedinitrile is a complex organic compound that features a chromenyl group, which is a derivative of chromone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-amino-3-[(E)-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]amino]but-2-enedinitrile typically involves the condensation of 6,8-dichloro-4-oxochromene-3-carbaldehyde with an appropriate amine and a nitrile compound. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(2Z)-2-amino-3-[(E)-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]amino]but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromenyl group or the nitrile group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chromenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
科学的研究の応用
Chemistry
In chemistry, (2Z)-2-amino-3-[(E)-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]amino]but-2-enedinitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its chromenyl group is particularly useful for investigating the binding affinities of various biological targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other materials that require a stable chromenyl group.
作用機序
The mechanism of action of (2Z)-2-amino-3-[(E)-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]amino]but-2-enedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenyl group can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(Z)-5-((6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene)-2-thioxothiazolidin-4-one: This compound is similar in structure but contains a thioxothiazolidinone group instead of a nitrile group.
6,8-Dichloro-3-cyanochromone: This compound shares the chromenyl group but lacks the amino and nitrile functionalities.
Uniqueness
(2Z)-2-amino-3-[(E)-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]amino]but-2-enedinitrile is unique due to its combination of a chromenyl group with amino and nitrile functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
特性
IUPAC Name |
(Z)-2-amino-3-[(6,8-dichloro-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2N4O2/c15-8-1-9-13(21)7(6-22-14(9)10(16)2-8)5-20-12(4-18)11(19)3-17/h1-2,5-6H,19H2/b12-11-,20-5? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLWIKDYGOGDFM-OMJUBSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C=NC(=C(C#N)N)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C=N/C(=C(/C#N)\N)/C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

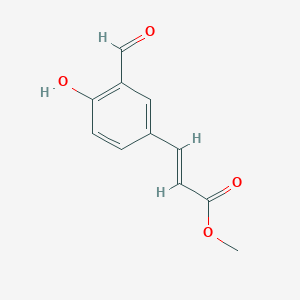
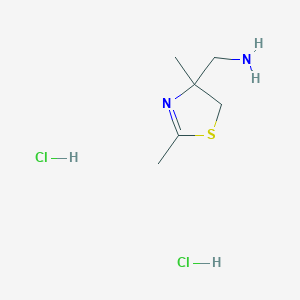
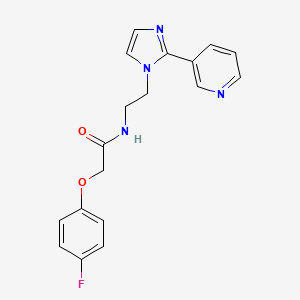
![2-(2-chloro-6-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2741372.png)
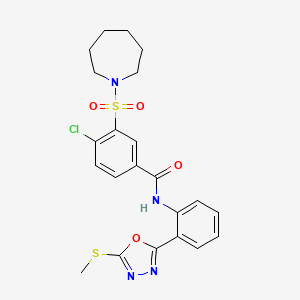

![benzyl 2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2741377.png)
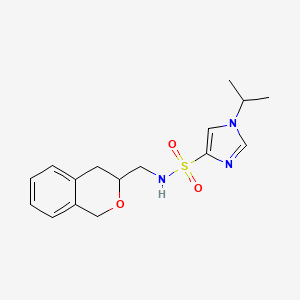
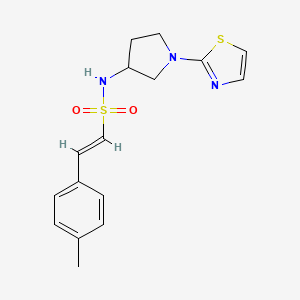


![1-[2-(4-Formylphenoxy)acetyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2741387.png)
![1-(Chloromethyl)-3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2741388.png)
